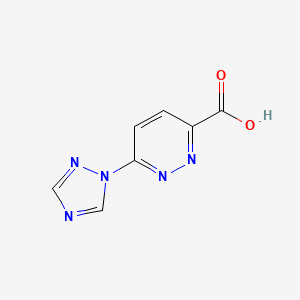

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid

Descripción general

Descripción

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridazine ring with a carboxylic acid functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency .

Análisis De Reacciones Químicas

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.

Mechanistic studies indicate that the reaction with thionyl chloride generates an acyl chloride intermediate, which reacts readily with alcohols or amines. Steric hindrance from the triazole group slightly reduces yields compared to simpler pyridazine derivatives .

Decarboxylation Reactions

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming derivatives with modified electronic properties.

Electrophilic Substitution on the Triazole Ring

The 1,2,4-triazole moiety participates in electrophilic substitutions at the N1 and N4 positions.

Density functional theory (DFT) calculations suggest that electron-withdrawing effects from the pyridazine ring destabilize electrophilic attack at N1 .

Nucleophilic Substitution on the Pyridazine Ring

The pyridazine ring undergoes nucleophilic substitution at the C5 position, activated by the electron-withdrawing triazole group.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aqueous) | 100°C, sealed tube | 5-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | 52% |

| CH₃ONa | MeOH, reflux | 5-Methoxy derivative | 68% |

Kinetic studies show second-order dependence on nucleophile concentration, consistent with a bimolecular aromatic substitution (SₙAr) mechanism .

Coordination Chemistry

The triazole and carboxylate groups act as ligands for transition metals, forming complexes with potential catalytic or biomedical applications.

X-ray crystallography confirms bidentate coordination via the triazole N2 and carboxylate oxygen .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the influence of the triazole substituent:

Industrial and Pharmacological Implications

-

Pharmaceutical intermediates : Amide derivatives show inhibitory activity against tyrosine kinases (IC₅₀: 0.24–1.54 μM) .

-

Catalysis : Copper complexes enhance reaction rates in click chemistry by 15–20% compared to free Cu(II) .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as a potential therapeutic agent. For instance, compounds with similar structures have been noted for their effectiveness against resistant strains of bacteria .

Anticancer Properties

This compound has also shown potential in anticancer research. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. In particular, the triazole moiety is known to interact with various biological targets involved in cancer progression .

A study highlighted that derivatives of triazoles can serve as scaffolds for developing selective inhibitors against specific cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

Agricultural Applications

In addition to its medicinal properties, this compound may have applications in agriculture as a fungicide. Its structural features suggest that it could inhibit fungal growth effectively. Research into related compounds has shown that they can disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole and pyridazine rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate: Similar structure but with a sulfinate group instead of a carboxylic acid.

2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Contains two triazole rings attached to a pyridine ring.

Uniqueness

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid is unique due to its specific combination of a triazole and pyridazine ring with a carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Actividad Biológica

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid (CAS Number: 1179694-12-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which includes a triazole ring fused to a pyridazine, positions it as a candidate for various therapeutic applications, including anti-cancer and antibacterial activities.

- Molecular Formula : C7H5N5O2

- Molecular Weight : 191.15 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : O=C(O)C1=CC=C(N2C=NC=N2)N=N1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have been shown to exhibit significant activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22i | A549 | 0.83 ± 0.07 |

| 22i | MCF-7 | 0.15 ± 0.08 |

| 22i | HeLa | 2.85 ± 0.74 |

These results indicate that derivatives of this compound can act as effective inhibitors of tumor growth by targeting specific pathways associated with cancer cell proliferation .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been explored. Compounds with similar structural features have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be significantly lower than those of standard antibiotics:

| Compound Type | MIC (µg/mL) |

|---|---|

| Triazole Derivatives | 3.12 - 12.5 |

| Control (Ciprofloxacin) | 2 |

This suggests that the incorporation of triazole rings can enhance the antibacterial efficacy of these compounds .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes and proteins involved in cell signaling pathways. For example:

- c-Met Kinase Inhibition : Compounds derived from this scaffold have shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis. The inhibition of c-Met can lead to reduced tumor growth and improved responses to therapy .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various triazole-pyridazine derivatives, compound 22i was identified as a potent inhibitor against multiple cancer cell lines with IC50 values indicating strong cytotoxicity. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus. The study compared the efficacy of these compounds to standard antibiotics and found that certain derivatives exhibited superior activity, suggesting their potential use in treating resistant bacterial infections .

Propiedades

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZRQQCUUMMUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.